molecular formula C12H17FN2O B1384041 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide CAS No. 1876008-72-8

5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide

Cat. No. B1384041
M. Wt: 224.27 g/mol
InChI Key: VWLZPWAJXWCUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide is a chemical compound with the molecular formula C12H17FN2O and a molecular weight of 224.27 g/mol .

Scientific Research Applications

1. Neurological Applications

The compound 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide has shown potential in neurological research. It has been identified as a potent metabotropic glutamate receptor 1 (mGluR1) antagonist, exhibiting excellent subtype selectivity and a good pharmacokinetic profile in rats. This antagonist displayed significant antipsychotic-like effects in various animal models, suggesting its potential application in neurology and psychiatry research. The compound also demonstrates suitability for development as a PET tracer, which could be crucial for elucidating mGluR1 functions in human brains (Satoh et al., 2009).

2. Radiopharmaceutical Development

Another significant application of 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide is in the field of radiopharmaceuticals. It has been used to develop a new PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. The synthesis process involved fluorination of a novel precursor, resulting in a compound with high radiochemical purity and specific activity. This application is particularly relevant in the evaluation of mGluR1 in vivo, with implications for neurological imaging and diagnosis (Yamasaki et al., 2011).

3. Anticancer Research

The derivative of this compound has shown promise in anticancer research. The compound, identified as AZD4877, was recognized for its excellent biochemical potency and pharmaceutical properties suitable for clinical development. It effectively arrested cells in mitosis, leading to cellular death, indicative of its potential as a therapeutic agent in cancer treatment. The favorable pharmacokinetic profile and notable in vivo efficacy of this compound support its potential as a clinical candidate for cancer therapy (Theoclitou et al., 2011).

properties

IUPAC Name

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-7(2)6-15-12(16)9-5-11(14)10(13)4-8(9)3/h4-5,7H,6,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLZPWAJXWCUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NCC(C)C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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